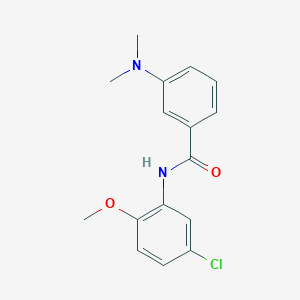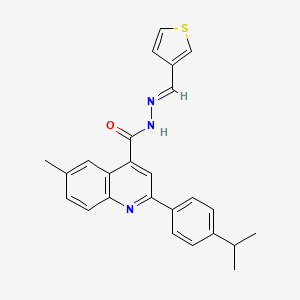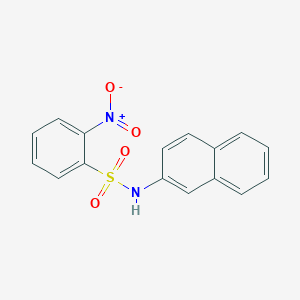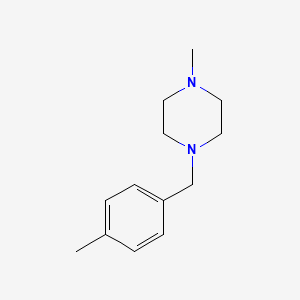
2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone, also known as piperonyl methyl ketone (PMK), is an organic compound that is widely used in scientific research. PMK is a precursor to the synthesis of various drugs, including MDMA (ecstasy) and MDA (methylenedioxyamphetamine). The synthesis method of PMK is crucial in the production of these drugs, making it a highly sought-after chemical in the illicit drug trade. However,
Mechanism of Action
PMK does not have a direct mechanism of action, as it is a precursor to other compounds. However, its conversion to MDMA and MDA results in the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for the psychoactive effects of these drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PMK are not well-studied, as it is primarily used as a precursor to other compounds. However, the effects of MDMA and MDA, which are synthesized from PMK, have been extensively studied. These drugs have been shown to increase heart rate, blood pressure, and body temperature, as well as cause feelings of euphoria and increased sociability.
Advantages and Limitations for Lab Experiments
The advantages of using PMK in lab experiments include its high purity and availability. PMK is also relatively easy to synthesize, making it a cost-effective starting material for the synthesis of other compounds. However, the use of PMK in lab experiments is limited by its association with the illicit drug trade. Researchers must take precautions to ensure that their use of PMK is legal and ethical.
Future Directions
Future research on PMK could focus on the development of new synthetic methods for its production, as well as the optimization of existing methods. Additionally, research could be conducted on the biochemical and physiological effects of PMK itself, rather than its synthesized products. This could lead to a better understanding of the potential risks and benefits of using PMK in scientific research.
Synthesis Methods
The synthesis of PMK can be achieved through various methods, including the Wacker oxidation of safrole and the oxidation of isosafrole. The Wacker oxidation of safrole involves the use of palladium chloride and copper chloride to convert safrole into PMK. The oxidation of isosafrole can be achieved through the use of potassium permanganate and sulfuric acid. These methods have been extensively studied and optimized for the production of PMK.
Scientific Research Applications
PMK has several scientific research applications, including its use as a precursor to the synthesis of various drugs. It is also used as a starting material for the synthesis of other organic compounds, including fragrances and flavors. PMK is commonly used in the development of analytical methods for the detection and quantification of drugs, particularly MDMA and MDA.
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)15(17)10-18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSYWSHMNXKMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355575 |
Source


|
| Record name | 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(4-methylphenyl)ethanone | |
CAS RN |
61548-21-8 |
Source


|
| Record name | 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)





![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)